molecular formula C14H12N2O4S B2396155 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide CAS No. 110654-46-1

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide

Cat. No.: B2396155
CAS No.: 110654-46-1
M. Wt: 304.32
InChI Key: BIMVWWRKTJLOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a benzothiazine ring system with a nitrophenyl substituent at the 3-position and a dioxide functional group at the 2,2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitroaniline with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzothiazine ring system. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Bases: Triethylamine for facilitating cyclization reactions.

    Solvents: Dichloromethane and ethanol are commonly used solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide has found applications in several areas of scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide is unique due to the presence of both a nitrophenyl group and a dioxide functional group, which confer distinct chemical reactivity and biological activity compared to other benzothiazine derivatives.

Properties

IUPAC Name

3-(4-nitrophenyl)-1,4-dihydro-2λ6,3-benzothiazine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-16(18)14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-21(15,19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMVWWRKTJLOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CS(=O)(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.